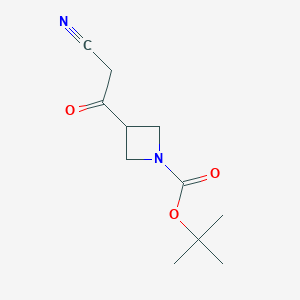

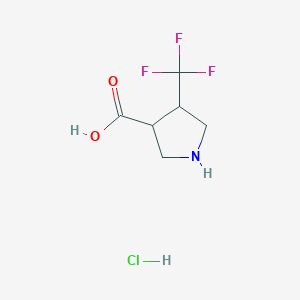

4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which could be similar to the synthesis of 4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, involves the use of organic compounds containing fluorine . The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been extensively studied .Applications De Recherche Scientifique

Drug Discovery and Development

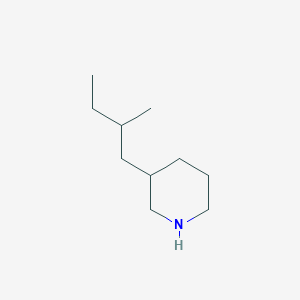

The pyrrolidine ring, a core structure in 4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride , is widely utilized in medicinal chemistry due to its versatility and biological relevance. It serves as a scaffold for creating novel biologically active compounds. The trifluoromethyl group enhances the molecule’s lipophilicity and metabolic stability, making it a valuable moiety in drug design . This compound can be used to develop selective drugs with improved pharmacokinetic properties.

Agrochemical Research

In the agrochemical industry, the trifluoromethyl group is recognized for its role in developing pesticides and herbicides. It contributes to the creation of compounds with enhanced activity and selectivity. The presence of the pyrrolidine ring can influence the bioavailability and target specificity of agrochemicals .

Stereoselective Synthesis

The stereogenic centers in pyrrolidine derivatives allow for the development of enantioselective synthesis methods. This is crucial for creating compounds with specific three-dimensional orientations, which is important for their biological activity and interaction with enantioselective proteins .

Pharmacophore Exploration

Due to the sp3-hybridization of the pyrrolidine ring, it is possible to explore a wide range of pharmacophore spaces. This allows for the design of compounds with diverse biological profiles, which can lead to the discovery of new therapeutic agents .

Structural Diversity in Chemistry

The non-planarity of the pyrrolidine ring introduces structural diversity into chemical compounds. This phenomenon, known as “pseudorotation,” is beneficial for the development of molecules with unique spatial arrangements, which can have distinct biological functions .

Physicochemical Property Modification

The introduction of the trifluoromethyl group into molecules can significantly alter their physicochemical properties. This modification can improve a compound’s stability, solubility, and membrane permeability, which are critical factors in drug formulation .

Toxicology and Detoxification Studies

Compounds containing the trifluoromethyl group, like 4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride , can be used to study the detoxification pathways in biological systems. They can help understand how the body processes and eliminates toxic substances .

Veterinary Medicine

The unique properties of the trifluoromethyl group, combined with the pyrrolidine scaffold, can also be applied in veterinary medicine. They can lead to the development of veterinary drugs that are more effective and have fewer side effects .

Propriétés

IUPAC Name |

4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)4-2-10-1-3(4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWPZFUIFXLHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(F)(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

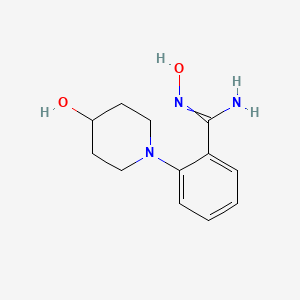

![Benzyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}[(4-chlorophenyl)methyl]carbamoyl)piperazine-1-carboxylate](/img/structure/B1452370.png)

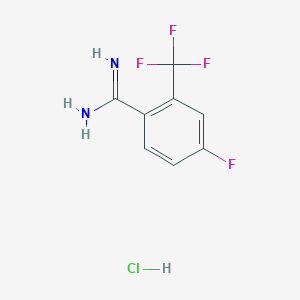

![2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol](/img/structure/B1452375.png)